Cas no 56609-83-7 (4-sec-Butylbenzenesulfonyl Chloride)

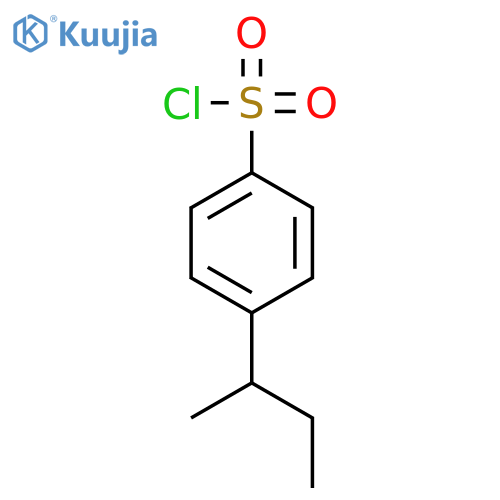

56609-83-7 structure

商品名:4-sec-Butylbenzenesulfonyl Chloride

CAS番号:56609-83-7

MF:C10H13ClO2S

メガワット:232.727020978928

MDL:MFCD00024886

CID:873386

PubChem ID:3776048

4-sec-Butylbenzenesulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 4-(Sec-butyl)benzene-1-sulfonyl chloride

- 4-(1-methylpropyl)benzenesulfonyl chloride

- 4-SEC-BUTYLBENZENESULFONYL CHLORIDE

- 4-(butan-2-yl)benzenesulfonyl chloride

- benzenesulfonyl chloride, 4-(1-methylpropyl)-

- STK349575

- EN300-07674

- 4-(sec-butyl)benzenesulfonyl chloride

- 4-butan-2-ylbenzenesulfonyl Chloride

- WJWCEGFXTKWVPH-UHFFFAOYSA-N

- 4-(butan-2-yl)benzene-1-sulfonyl chloride

- CS-0220834

- 56609-83-7

- VS-05241

- SCHEMBL1546794

- MFCD00024886

- BBL016251

- DTXSID20396275

- AKOS016344250

- AKOS000200559

- Z56963345

- ALBB-000982

- 4-sec-Butylbenzenesulfonyl Chloride

-

- MDL: MFCD00024886

- インチ: InChI=1S/C10H13ClO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3

- InChIKey: WJWCEGFXTKWVPH-UHFFFAOYSA-N

- ほほえんだ: CCC(C)C1=CC=C(C=C1)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 232.03259

- どういたいしつりょう: 232.0324785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

- PSA: 34.14

4-sec-Butylbenzenesulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB264803-5 g |

4-sec-Butylbenzenesulfonyl chloride; . |

56609-83-7 | 5 g |

€749.60 | 2023-07-20 | ||

| Enamine | EN300-07674-0.1g |

4-(butan-2-yl)benzene-1-sulfonyl chloride |

56609-83-7 | 95.0% | 0.1g |

$19.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291504-1g |

4-(1-Methylpropyl)benzenesulfonyl chloride |

56609-83-7 | 95+% | 1g |

¥540.00 | 2024-05-08 | |

| eNovation Chemicals LLC | Y1262912-1g |

4-SEC-BUTYLBENZENESULFONYL CHLORIDE |

56609-83-7 | 95% | 1g |

$185 | 2024-06-06 | |

| abcr | AB264803-5g |

4-sec-Butylbenzenesulfonyl chloride; . |

56609-83-7 | 5g |

€749.60 | 2025-02-21 | ||

| TRC | B810458-5mg |

4-sec-Butylbenzenesulfonyl Chloride |

56609-83-7 | 5mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028327-500mg |

4-sec-Butylbenzenesulfonyl chloride |

56609-83-7 | 500mg |

324.0CNY | 2021-07-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291504-10g |

4-(1-Methylpropyl)benzenesulfonyl chloride |

56609-83-7 | 95+% | 10g |

¥4154.00 | 2024-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028327-500mg |

4-sec-Butylbenzenesulfonyl chloride |

56609-83-7 | 500mg |

324CNY | 2021-05-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291504-500mg |

4-(1-Methylpropyl)benzenesulfonyl chloride |

56609-83-7 | 95+% | 500mg |

¥432.00 | 2024-05-08 |

4-sec-Butylbenzenesulfonyl Chloride 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

56609-83-7 (4-sec-Butylbenzenesulfonyl Chloride) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56609-83-7)4-sec-Butylbenzenesulfonyl Chloride

清らかである:99%

はかる:5g

価格 ($):407.0